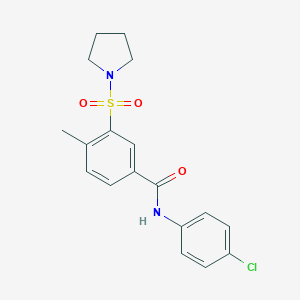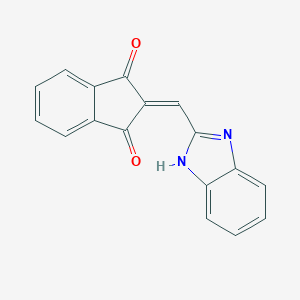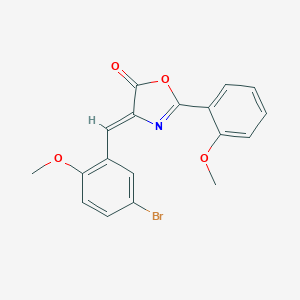![molecular formula C42H28N2O4 B259160 [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone, also known as HHTT, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a tetracyclic molecule that contains two pyrroloanthracene rings connected by a phenylene bridge. HHTT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, such as proteins, lipids, and DNA, leading to cell death. This compound has been shown to be effective in killing cancer cells in vitro and in vivo, and its mechanism of action is being further studied to develop more effective cancer treatments.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of tumor cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the activity of enzymes involved in inflammation. In addition, this compound has been shown to have antioxidant properties, and to scavenge free radicals.
実験室実験の利点と制限
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, which makes it a useful probe for studying DNA and RNA. However, this compound has some limitations for lab experiments. It is sensitive to light and air, which can cause it to degrade over time. In addition, this compound is toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone research. One area of research is the development of this compound derivatives and analogs with improved properties, such as increased stability and reduced toxicity. Another area of research is the development of this compound-based therapies for cancer and other diseases. This compound has also been studied for its potential as a photosensitizer for photodynamic therapy, and further research is needed to optimize its use in this application. Finally, this compound has been studied for its potential as a fluorescent probe for studying DNA and RNA, and further research is needed to develop more sensitive and selective probes based on this compound.
合成法
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been synthesized using various methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing this compound is the Diels-Alder reaction, which involves the reaction of two molecules of 1,2,3,4-tetrahydroanthracene with one molecule of 1,4-benzoquinone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride, and yields this compound as a yellow crystalline solid.
科学的研究の応用
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for studying DNA and RNA, as well as for the detection of metal ions. This compound has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent. In addition, this compound has been used as a starting material for the synthesis of other compounds, such as this compound derivatives and analogs.
特性
分子式 |
C42H28N2O4 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC名 |
17-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C42H28N2O4/c45-39-35-31-23-9-1-2-10-24(23)32(26-12-4-3-11-25(26)31)36(35)40(46)43(39)21-17-19-22(20-18-21)44-41(47)37-33-27-13-5-6-14-28(27)34(38(37)42(44)48)30-16-8-7-15-29(30)33/h1-20,31-38H |
InChIキー |
JTDVQCHBTJMDEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)N7C(=O)C8C(C7=O)C9C1=CC=CC=C1C8C1=CC=CC=C91 |
正規SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)N7C(=O)C8C(C7=O)C9C1=CC=CC=C1C8C1=CC=CC=C91 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)




![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
